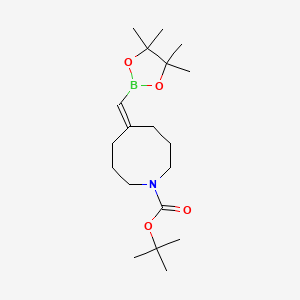![molecular formula C20H16F2O B7451260 (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one, also known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. EF24 belongs to the curcumin analog family, which is a group of compounds derived from the natural product curcumin found in turmeric.
Mecanismo De Acción
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one exerts its effects through multiple mechanisms of action. This compound has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation. This compound has also been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, this compound has been shown to inhibit STAT3, which is a transcription factor that promotes cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which reduce inflammation. In addition, this compound has been shown to increase the expression of anti-apoptotic proteins, such as Bcl-2, which promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has several advantages for lab experiments. This compound is a synthetic compound, which allows for reproducible synthesis and purification. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, this compound has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one research. One future direction is to develop more efficient synthesis methods to increase the yield and purity of this compound. Another future direction is to improve the bioavailability of this compound to increase its effectiveness in vivo. Additionally, future research could focus on identifying the optimal dose and treatment duration of this compound for various diseases. Finally, future research could investigate the potential synergistic effects of this compound with other compounds for enhanced therapeutic efficacy.
Métodos De Síntesis
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is synthesized through a multistep process starting from commercially available 4-fluorobenzaldehyde and cyclohexanone. The synthesis involves the condensation of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate, (4-fluorophenyl)methylenecyclohexanone. The intermediate is then treated with a base and paraformaldehyde to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12-,17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-MCOFMCJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
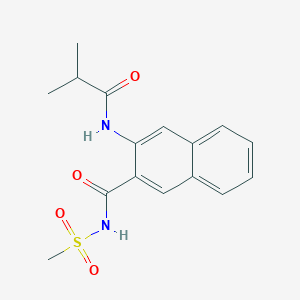
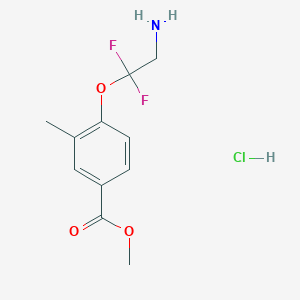
![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
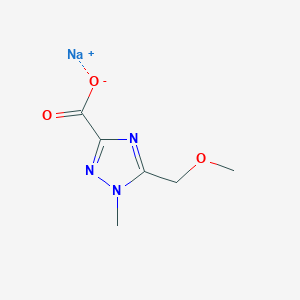
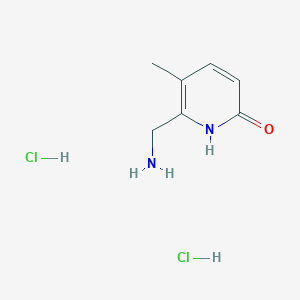
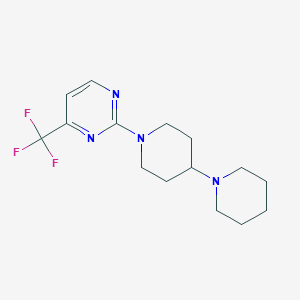
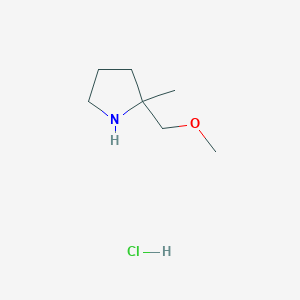
![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)
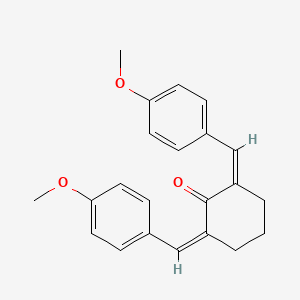
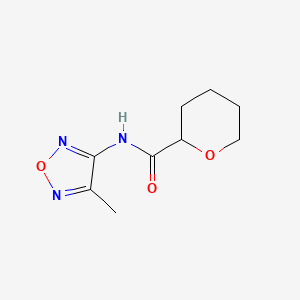
![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
